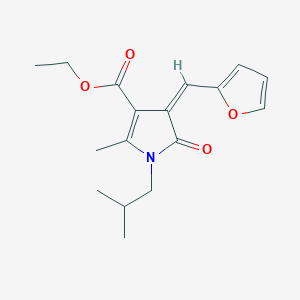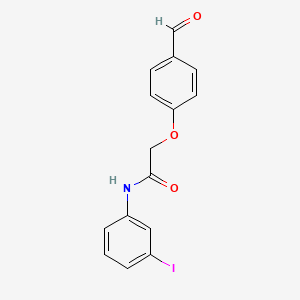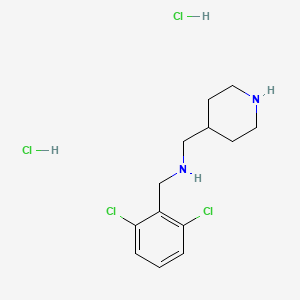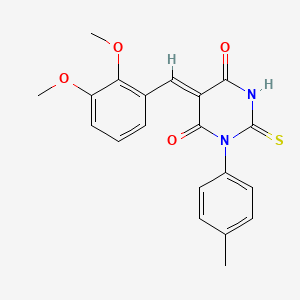![molecular formula C15H15ClFNO2S2 B4676480 N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4676480.png)
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide
Overview
Description
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide, also known as CFTR corrector, is a small molecule that has been developed as a potential therapy for cystic fibrosis (CF). CF is a genetic disorder that affects the lungs, pancreas, and other organs, leading to respiratory failure and other complications. CFTR correctors are designed to restore the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is defective in CF patients.
Mechanism of Action
The mechanism of action of N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide correctors involves the restoration of the function of the N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide protein. N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide correctors bind to the defective N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide protein and improve its folding, stability, and trafficking to the cell membrane. This leads to increased chloride transport across the cell membrane, which is crucial for maintaining proper hydration of the airway surface liquid in the lungs. N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide correctors can also improve the function of other ion channels and transporters that are affected by CF.
Biochemical and Physiological Effects:
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide correctors have several biochemical and physiological effects on CF patients. In vitro studies have shown that N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide correctors can improve the stability and trafficking of the N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide protein, leading to increased chloride transport across the cell membrane. In vivo studies have shown that N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide correctors can improve lung function, reduce pulmonary exacerbations, and improve quality of life in CF patients. N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide correctors have also been shown to improve the function of other ion channels and transporters that are affected by CF.
Advantages and Limitations for Lab Experiments
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide correctors have several advantages for lab experiments. They are small molecules that can be easily synthesized and purified, and they have a well-defined mechanism of action that can be studied in vitro and in vivo. N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide correctors can also be used in combination with other CF therapies, such as N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide potentiators and antibiotics, to improve CF outcomes. However, there are also limitations to using N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide correctors in lab experiments. They can be expensive and time-consuming to synthesize and optimize, and they may not be effective in all CF patients due to genetic variability.
Future Directions
There are several future directions for N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide correctors. One direction is to optimize the synthesis and formulation of N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide correctors to improve their efficacy and reduce their cost. Another direction is to develop N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide correctors that are effective in a wider range of CF mutations and that can be used in combination with other CF therapies. There is also a need for more studies to understand the long-term safety and efficacy of N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide correctors in CF patients. Finally, N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide correctors may have potential applications in other diseases that involve ion channel dysfunction, such as polycystic kidney disease and chronic obstructive pulmonary disease.
Scientific Research Applications
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide correctors have been extensively studied in preclinical and clinical trials as a potential therapy for CF. The N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide corrector N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide has shown promising results in restoring the function of the N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide protein in CF patients. In vitro studies have shown that N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide correctors can improve the trafficking and stability of the N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide protein, leading to increased chloride transport across the cell membrane. In vivo studies have shown that N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide correctors can improve lung function and reduce pulmonary exacerbations in CF patients.
properties
IUPAC Name |
N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO2S2/c16-14-7-4-8-15(17)13(14)11-21-10-9-18-22(19,20)12-5-2-1-3-6-12/h1-8,18H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLFKNMTUSOZLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCSCC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-({3-[(benzylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)-3-methyl-5-oxopentanoic acid](/img/structure/B4676397.png)
![N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4676408.png)

![1-methyl-5-(1-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4676420.png)
![N-[4-(benzyloxy)phenyl]-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide](/img/structure/B4676425.png)

![4-(5-{[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4676436.png)

![2,4-dichloro-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4676453.png)


![3-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4676481.png)
![2-(2-fluorophenyl)-4-{3-[3-(2-methoxyphenoxy)propoxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4676502.png)
